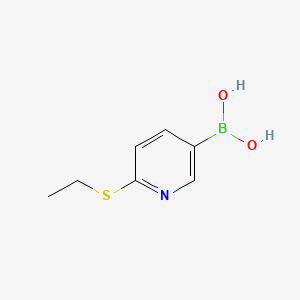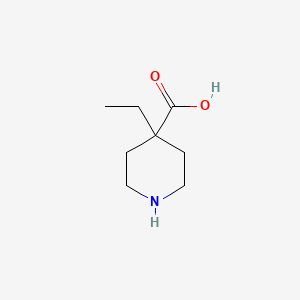
(6-(Ethylthio)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Ethylthio)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Metal-Halogen Exchange: One common method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation: Another method is the metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation conditions, followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves a cycloaddition reaction to introduce the boronic acid group.
Industrial Production Methods: Industrial production methods for (6-(Ethylthio)pyridin-3-yl)boronic acid typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced, especially at the boronic acid group, to form boranes.
Substitution: It can participate in substitution reactions, such as nucleophilic substitution at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: (6-(Ethylthio)pyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibitors: The compound is used in the development of enzyme inhibitors, particularly those targeting kinases and other enzymes involved in disease pathways.
Receptor Antagonists: It is also used in the synthesis of receptor antagonists for therapeutic applications.
Industry:
Mécanisme D'action
The mechanism of action of (6-(Ethylthio)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond . The ethylthio group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Lacks the ethylthio group, making it less electron-rich compared to (6-(Ethylthio)pyridin-3-yl)boronic acid.
4-Pyridinylboronic acid: Substituted at the 4-position, leading to different reactivity and steric properties.
2-Pyridinylboronic acid: Substituted at the 2-position, which can affect the coordination chemistry and reactivity.
Uniqueness: The presence of the ethylthio group at the 6-position in this compound makes it unique by enhancing its electron-donating properties and influencing its reactivity in cross-coupling reactions. This can lead to higher yields and selectivity in the formation of carbon-carbon bonds compared to other pyridinylboronic acids .
Propriétés
IUPAC Name |
(6-ethylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOZVPKBACUKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-38-6 |
Source


|
| Record name | 2-Ethylthiopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)









![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

